molecular formula C12H11NO2 B1353120 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 81402-16-6

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No.: B1353120
CAS No.: 81402-16-6
M. Wt: 201.22 g/mol
InChI Key: GOCQZJLHIGURBI-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (CAS 81402-16-6) is a specialized spirocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique structure that combines an indane core with a pyrrolidine-2,5-dione (succinimide) ring, making it a versatile and privileged scaffold for the development of biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for constructing complex heterocyclic systems. Specifically, this spiro[indene-pyrrolidine] derivative serves as a critical precursor in the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, which are analogs of naturally occurring alkaloids and have demonstrated potential anti-tumor properties . The scaffold is integral to 1,3-dipolar cycloaddition reactions, providing access to compounds that inhibit mammalian cell cycle progression . Beyond oncology research, the pyrrolidine-2,3-dione core is a novel, non-β-lactam scaffold identified as a potent inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . This highlights its potential in combating multidrug-resistant Gram-negative bacterial infections, a critical area of antibacterial development . The compound is supplied as a powder and should be stored at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQZJLHIGURBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409004
Record name spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81402-16-6
Record name spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Indane-1,3-dione Core

Indane-1,3-dione, the precursor to the spiro compound, can be synthesized by:

Formation of the Spirocyclic Pyrrolidine Ring

The spiro ring is formed by cyclization involving a nitrogen nucleophile (pyrrolidine or substituted amines) reacting with the indane-1,3-dione moiety. A representative method includes:

  • Rh-catalyzed asymmetric synthesis : Using a rhodium catalyst ([Rh(cod)Cl]2) with a chiral ligand and base (NaOtBu) in anhydrous solvent (DME) under inert atmosphere, the reaction of (E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate with aryl boronic acids yields the spirocyclic product with high enantioselectivity (up to 93% ee) and moderate yields (57-61%).

  • The reaction conditions typically involve:

    • Oven-dried glassware and glovebox handling to exclude moisture and air.
    • Stirring at 80 °C for 24 hours.
    • Workup by quenching with aqueous ammonium chloride, extraction, and purification by silica gel chromatography.

Alternative Cyclization Approaches

  • Knoevenagel condensation : Functionalization of indane-1,3-dione with cyano groups via Knoevenagel reaction with malononitrile under basic conditions can be a precursor step to further cyclization.
  • Isocyanide insertion : Palladium-catalyzed insertion of tert-butyl isocyanide into aryl bromides followed by hydrolysis can yield substituted indane-1,3-dione derivatives, which can be further elaborated to spirocyclic compounds.

Detailed Reaction Data and Yields

Step/Reaction Type Conditions/Details Yield (%) Enantiomeric Excess (ee) Notes
Nucleophilic addition to dialkyl phthalate Basic conditions, followed by acidic hydrolysis and decarboxylation ~50 N/A Most straightforward method for indane-1,3-dione synthesis
Rhodium-catalyzed spirocyclization [Rh(cod)Cl]2 (3 mol%), chiral ligand (9 mol%), NaOtBu (50 mol%), DME solvent, 80 °C, 24 h 57-61 91-93% High enantioselectivity, glovebox required
Knoevenagel condensation Malononitrile with indane-1,3-dione in ethanol, sodium acetate or piperidine base 61-85 N/A Temperature controls product selectivity
Palladium-catalyzed isocyanide insertion Pd catalyst, tert-butyl isocyanide, aryl bromides, followed by acid hydrolysis 61-75 N/A Tolerant to various substituents including cyano groups

Research Findings and Notes

  • The rhodium-catalyzed asymmetric synthesis is notable for producing the spirocyclic pyrrolidine-indane-1,3-dione with high enantioselectivity, which is critical for applications requiring chiral purity.
  • The indane-1,3-dione core synthesis via nucleophilic addition and subsequent hydrolysis remains the most practical and cost-effective method despite moderate yields.
  • Functionalization of the indane-1,3-dione scaffold prior to spirocyclization allows for structural diversity, enabling the synthesis of various substituted spiro compounds.
  • The use of anhydrous and inert conditions is essential in the spirocyclization step to prevent side reactions and ensure high yield and selectivity.
  • The spirocyclic compounds prepared by these methods have potential applications in medicinal chemistry and materials science due to their rigid, chiral frameworks.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction could produce dihydro derivatives with altered spirocyclic structures.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituted Derivatives

Chlorinated Analog: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Molecular Weight : 235.67 g/mol
  • Synthetic Notes: No explicit synthesis details provided, but chloro-substituted spiro compounds often require halogenation steps or pre-functionalized starting materials .
Spirohydantoin Derivatives
  • Example : (R,S)-2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
  • Key Differences : Replacement of the pyrrolidine-dione ring with an imidazolidine-dione system. This modification introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .
Heterocyclic Variants
  • Pyran-Based Spiroindenes: e.g., (S)-6'-Methyl-2,3-dipropyl-2',4'-dihydrospiro[indene-1,3'-pyran]-2',4'-dione.

Key Observations :

  • Palladium-catalyzed (3+2) cycloadditions are efficient for synthesizing substituted pyrrolidine-diones, though yields vary with substituent bulk and catalyst loading .
  • Alkylation of spirohydantoins requires prolonged heating (20 h) but achieves moderate to high yields .
Physical Properties
Compound Physical Form Melting Point Solubility
Parent Compound (81402-16-6) Powder Not reported Likely low
5-Chloro Derivative Solid Not reported Moderate (polar solvents)
Spirohydantoin (1) Crystalline solid >200°C DMSO-soluble

Biological Activity

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, with the chemical formula C12H11NO2C_{12}H_{11}NO_2 and a molecular weight of 201.22 g/mol, is a compound of interest due to its potential biological activities. This compound is characterized by its unique spiro structure, which is believed to contribute to its pharmacological properties.

PropertyValue
Chemical FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
IUPAC Namespiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
AppearancePowder
Storage TemperatureRoom Temperature

Research indicates that 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione exhibits various biological activities, including potential neuroprotective effects and inhibition of specific enzyme pathways. Its structural characteristics allow it to interact with biological targets effectively.

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially providing protective effects against neurodegenerative diseases.
  • Enzyme Inhibition : This compound may inhibit enzymes involved in neurotransmitter transport and metabolism, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive disorders.

In Vitro Studies

In vitro evaluations have been conducted to assess the bioactivity of related compounds. For instance, a study focusing on vesicular acetylcholine transporter inhibitors demonstrated that compounds with carbonyl groups exhibited significant inhibitory activity on neurotransmitter uptake in brain regions such as the striatum and cortex .

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective properties of spiro compounds similar to 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione. The results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. The mechanism was attributed to the modulation of antioxidant enzyme activity and inhibition of pro-apoptotic factors.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of structurally related compounds. The findings suggested that these compounds exhibited significant activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Related Compounds

CompoundBiological ActivityReference
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dioneNeuroprotective; Enzyme InhibitionCurrent Research
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dioneAntimicrobialKemix Pty Ltd
Other Spiro CompoundsVaries (neuroprotective)ResearchGate Publications

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione derivatives?

The synthesis typically involves [3+2] cycloaddition reactions between 2-arylmethylene-1,3-indanediones and azomethine ylides or other dipolarophiles. For example, CuBr-catalyzed reactions of ketoxime ethers with 2-arylmethylene-1,3-indanediones yield spiro-pyrrolidine derivatives with moderate to good stereoselectivity (Scheme 18 in ) . Palladium-catalyzed protocols (e.g., Pd(PPh₃)₄) are also effective for constructing spiro frameworks, achieving yields up to 80% under optimized conditions (e.g., 5 mol% catalyst, 0.5–18 hr reaction times) . Key steps include:

  • Reagent selection : Use of dipolarophiles like azomethine ylides.
  • Catalyst optimization : Pd(0) or Cu(I) for cycloaddition efficiency.
  • Characterization : Confirm spiro connectivity via ¹H/¹³C NMR coupling patterns and X-ray crystallography (e.g., monoclinic P2₁/c space group in ) .

Basic: How can researchers validate the stereochemical purity of spiro[indene-pyrrolidine] diones?

Stereochemical validation requires a combination of analytical techniques:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Optical rotation : Measure [α]D values (e.g., [α] = –7.5° for (S)-configured derivatives in ) .
  • X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for monoclinic crystals (a = 13.279 Å, β = 118.56°) .
  • NMR analysis : Detect diastereotopic protons (e.g., geminal protons in the pyrrolidine ring) .

Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways for spiroannulation?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model transition states and intermediate geometries. For example:

  • Mechanistic insights : Calculate activation energies for [3+2] cycloaddition steps to identify rate-limiting stages .
  • Stereoselectivity : Analyze non-covalent interactions (e.g., π-stacking, hydrogen bonding) that dictate enantiomeric excess (e.g., 63–68% ee in ) .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions and optimize reaction conditions .

Advanced: What strategies address contradictions in reported biological activity data for spiro[indene-pyrrolidine] diones?

Discrepancies often arise from structural analogs or assay variability. Mitigation strategies include:

  • Structural benchmarking : Compare NMR/X-ray data with literature to confirm compound identity (e.g., CAS 81402-21-3 vs. 81402-16-6 in ) .
  • Assay standardization : Use uniform protocols (e.g., antiplasmodial activity assays in ) .
  • SAR studies : Systematically vary substituents (e.g., aryl groups at the indene or pyrrolidine moieties) to isolate pharmacophoric features .

Advanced: How can enantioselective C–H functionalization improve spiro[indene-pyrrolidine] synthesis?

Rhodium(III)-catalyzed C–H activation enables direct spiroannulation with high enantiocontrol. Key steps:

  • Ligand design : Chiral Cp*Rh(III) complexes (e.g., (S)-BINOL derivatives) direct asymmetric induction .
  • Substrate scope : Test alkyne or olefin coupling partners to expand diversity (e.g., 80% yield for (S)-1'-benzyl derivatives) .
  • Mechanistic studies : Probe kinetic isotope effects (KIE) to distinguish concerted vs. stepwise pathways .

Advanced: What crystallographic parameters are critical for characterizing spiro[indene-pyrrolidine] diones?

X-ray diffraction parameters include:

  • Space group : Monoclinic P2₁/c (common for chiral spiro compounds) .
  • Unit cell dimensions : a = 13.279 Å, b = 9.939 Å, c = 13.264 Å, β = 118.56° .
  • Packing analysis : Identify intermolecular interactions (e.g., hydrogen bonds between dione carbonyls) .

Basic: What are the common pitfalls in optimizing reaction yields for spiro compounds?

  • Catalyst deactivation : Pd(PPh₃)₄ may degrade under prolonged heating; use fresh catalyst batches .
  • Steric hindrance : Bulky substituents (e.g., 4-chlorobenzyl) reduce yields (e.g., 50% vs. 79% for less hindered analogs) .
  • Workup protocols : Employ gradient column chromatography (e.g., 10% acetone/petrol) to separate diastereomers .

Advanced: How do electronic effects influence the reactivity of 2-arylmethylene-1,3-indanediones in spiroannulation?

Electron-withdrawing groups (EWGs) on the aryl ring accelerate dipolarophile formation by stabilizing transition states. For example:

  • Nitro groups : Enhance electrophilicity of the methylene carbon, increasing reaction rates .
  • Methoxy groups : Moderate resonance effects balance reactivity and steric demands (e.g., 77% yield for 4-methoxyphenyl derivatives) .

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